molecular formula C16H20N4OS B2957611 1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1797144-23-0

1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2957611
CAS No.: 1797144-23-0
M. Wt: 316.42
InChI Key: ZCQZTZFASPQXPN-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (molecular formula: C₁₁H₁₁N₃OS) features a urea core (-NC(=O)N-) bridging a 4-methylphenyl group and a piperidin-4-yl moiety substituted with a 1,3-thiazol-2-yl ring. Its SMILES notation is CC1=CC=C(C=C1)NC(=O)NC2=NC=CS2, and the InChIKey is SCKHIOSDMOKXAB-UHFFFAOYSA-N . This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions, particularly in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-12-2-4-13(5-3-12)18-15(21)19-14-6-9-20(10-7-14)16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQZTZFASPQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a thiazole ring , a piperidine moiety , and an urea functional group . This unique combination allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that similar thiazole-containing compounds possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Organisms
1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ureaTBDS. aureus, E. coli
Similar Thiazole Derivative0.0039 - 0.025S. aureus, E. coli

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways .

Study on Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives indicated that compounds similar to 1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea exhibited selective cytotoxicity against cancer cell lines. The study reported IC50 values indicating effective growth inhibition in various cancer types, suggesting potential for further development as an anticancer agent .

Neurotoxicity Assessment

Analogous compounds have been evaluated for neurotoxic effects via monoamine oxidase (MAO) interaction studies. The findings suggest that while some analogs are weak substrates for MAO-A, they may exhibit neurotoxic properties when oxidized by MAO-B, highlighting the importance of structural modifications in determining biological activity .

Comparison with Similar Compounds

Urea Derivatives with Varied Aryl Substituents

Compounds sharing the urea-thiazole-piperidine scaffold but differing in aryl substituents demonstrate how electronic and steric effects influence properties:

Compound Name Aryl Substituent Molecular Formula Yield (%) ESI-MS [M+H]+ Reference
Target Compound 4-Methylphenyl C₁₁H₁₁N₃OS N/A N/A
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 3-Fluorophenyl C₂₃H₂₅FN₆O₂S 85.1 484.2
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 3,5-Dichlorophenyl C₂₃H₂₄Cl₂N₆O₂S 83.7 534.2
1-(4-Trifluoromethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 4-Trifluoromethylphenyl C₂₄H₂₅F₃N₆O₂S 85.3 534.1

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance molecular polarity and may improve binding affinity to hydrophobic targets.
  • The target compound’s 4-methylphenyl group offers moderate hydrophobicity, balancing solubility and membrane permeability .

Modifications to the Piperidine Ring

Alterations to the piperidine moiety significantly impact physicochemical and pharmacological profiles:

Compound Name Piperidine Substituent Molecular Formula Yield (%) Reference
Target Compound 1-(1,3-Thiazol-2-yl)piperidin-4-yl C₁₁H₁₁N₃OS N/A
1-(1-(2-Methylpropanoyl)piperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea 1-(2-Methylpropanoyl)piperidin-4-yl C₁₇H₂₂F₃N₃O₂ N/A
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 1-(4-Methyl-6-(methylamino)triazinyl) C₂₀H₂₈N₈O₂ 8
ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea) Adamantane-coumarin hybrid C₂₈H₃₄N₄O₅ 65

Key Observations :

  • The target compound’s thiazole-piperidine linkage provides a compact, planar heterocycle, favoring π-π stacking interactions in target binding .

Sulfonyl and Sulfonamide Analogues

Sulfonyl modifications introduce polar functional groups, altering solubility and target engagement:

Compound Name Structural Feature Molecular Formula Similarity Score* Reference
1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea Piperazine-sulfonyl linker C₂₀H₂₁N₅O₃S₂ 0.487
AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Triazole-sulfonamide C₁₄H₁₅N₇O₂S₂ 0.500

Key Observations :

  • The target compound lacks sulfonyl groups, prioritizing lipophilicity for membrane penetration.

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